![molecular formula C18H16N4O2 B2902298 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-11-6](/img/structure/B2902298.png)
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of 3,4-dihydroisoquinolinone , which is known to exhibit various biological and pharmacological properties . .
Mode of Action
It is known that 3,4-dihydroisoquinolinone derivatives can interact with various biological targets due to their suitable size and moderate polarity
Biochemical Pathways
3,4-dihydroisoquinolinone derivatives are known to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . The specific pathways and their downstream effects influenced by this compound remain to be elucidated.
Result of Action
It is known that 3,4-dihydroisoquinolinone derivatives can exhibit various biological and pharmacological effects
Action Environment
It is known that the introduction of substituents at the 3-position of 3,4-dihydroisoquinolinone derivatives can generally improve their biostability
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is its specificity for CDK9 and other enzymes involved in cancer cell proliferation and survival. This makes it a promising candidate for the development of new cancer therapies that target these specific pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one. One area of interest is the development of more potent derivatives of this compound that may be more effective in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a cancer therapy in humans.
Synthesemethoden
The synthesis of 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. One commonly used method for the synthesis of this compound involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethylamine with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound and subsequent coupling with benzotriazole to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that this compound can inhibit the activity of enzymes such as CDK9 and P-TEFb, which are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer therapy.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)19-20-22/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVZJZELOTHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.